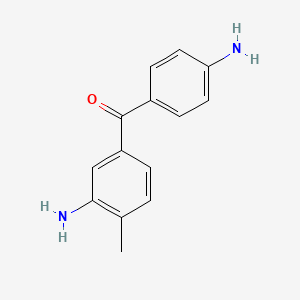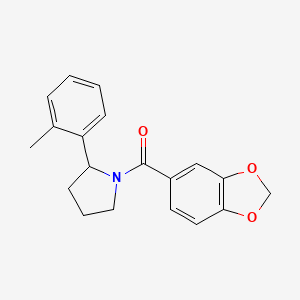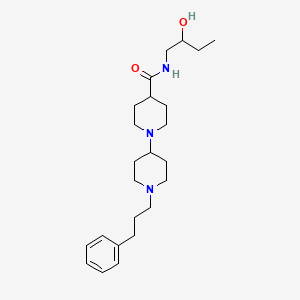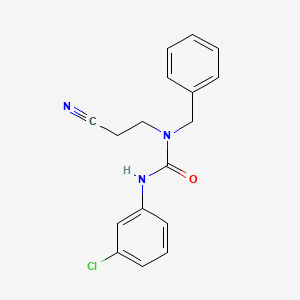![molecular formula C23H21N5O3S B6123613 N-{4-[(3-{[(4-methylphenyl)sulfonyl]amino}-2-quinoxalinyl)amino]phenyl}acetamide](/img/structure/B6123613.png)
N-{4-[(3-{[(4-methylphenyl)sulfonyl]amino}-2-quinoxalinyl)amino]phenyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[(3-{[(4-methylphenyl)sulfonyl]amino}-2-quinoxalinyl)amino]phenyl}acetamide, commonly known as AQ-RA 741, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been extensively studied for its potential therapeutic applications due to its unique chemical structure and mechanism of action.
作用機序
The mechanism of action of AQ-RA 741 involves the inhibition of protein kinases, which are enzymes that play a crucial role in the regulation of cellular signaling pathways. AQ-RA 741 specifically targets the protein kinase CK2, which is overexpressed in many types of cancer and is involved in the regulation of various cellular processes, including cell proliferation, apoptosis, and DNA repair. By inhibiting CK2, AQ-RA 741 disrupts the signaling pathways that are essential for cancer cell survival, leading to the induction of apoptosis and the inhibition of tumor growth.
Biochemical and Physiological Effects:
AQ-RA 741 has been shown to have several biochemical and physiological effects. In addition to its potent antitumor activity, AQ-RA 741 has been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis. AQ-RA 741 has also been shown to induce autophagy, which is a cellular process that plays a crucial role in the maintenance of cellular homeostasis and the prevention of cancer development.
実験室実験の利点と制限
AQ-RA 741 has several advantages for lab experiments. It exhibits potent and selective inhibitory activity against CK2, making it a useful tool for studying the role of CK2 in various cellular processes. AQ-RA 741 also has good solubility and stability, which makes it easy to handle and store. However, AQ-RA 741 has some limitations for lab experiments, including its relatively low bioavailability and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research and development of AQ-RA 741. One of the most promising directions is the development of AQ-RA 741-based therapies for the treatment of cancer and neurological disorders. Another direction is the optimization of the synthesis method to improve the yield and purity of AQ-RA 741. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the antitumor and neuroprotective effects of AQ-RA 741, as well as its potential side effects and toxicity in vivo. Finally, the development of AQ-RA 741 derivatives with improved pharmacokinetic properties and selectivity for CK2 could lead to the development of more effective and safer therapies for cancer and neurological disorders.
合成法
AQ-RA 741 is a synthetic compound that can be prepared through a multistep reaction process. The synthesis of AQ-RA 741 involves the condensation of 2-nitrobenzaldehyde with 4-methylphenylhydrazine, followed by the reduction of the resulting nitro compound to the corresponding amine. The amine is then coupled with 2-(3-aminophenylsulfonamido)quinoxaline to form AQ-RA 741.
科学的研究の応用
AQ-RA 741 has been studied for its potential therapeutic applications in various fields of scientific research. One of the most promising applications of AQ-RA 741 is in the treatment of cancer. Studies have shown that AQ-RA 741 exhibits potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. AQ-RA 741 has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
N-[4-[[3-[(4-methylphenyl)sulfonylamino]quinoxalin-2-yl]amino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3S/c1-15-7-13-19(14-8-15)32(30,31)28-23-22(26-20-5-3-4-6-21(20)27-23)25-18-11-9-17(10-12-18)24-16(2)29/h3-14H,1-2H3,(H,24,29)(H,25,26)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSQUMADCPEGTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC=C(C=C4)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{[3-(4-Methylbenzenesulfonamido)quinoxalin-2-YL]amino}phenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-(4-fluorobenzyl)-3-methyl-1H-pyrazol-5-yl]-4-(4-nitro-1H-pyrazol-1-yl)butanamide](/img/structure/B6123545.png)
![1-methyl-4-[(2-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]-2-piperazinone](/img/structure/B6123556.png)
![N-(4-{[2-(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B6123570.png)
![2-[(2-chlorophenoxy)methyl]-5-fluoro-1H-benzimidazole](/img/structure/B6123578.png)
![1-(4-ethyl-1-piperazinyl)-3-[3-(4-morpholinylmethyl)phenoxy]-2-propanol](/img/structure/B6123586.png)


![N-(2-pyridinylmethyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6123624.png)
![1-(2-furylmethyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]-4-piperidinecarboxamide](/img/structure/B6123629.png)
![1-{3-[(3-{[(2S)-2-(hydroxymethyl)-1-pyrrolidinyl]carbonyl}-1H-pyrazol-5-yl)methoxy]phenyl}ethanone](/img/structure/B6123652.png)
![1-(4-fluorobenzyl)-5-[(2-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6123659.png)
![N'-[1-(4-hydroxyphenyl)propylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B6123662.png)